![molecular formula C16H21NO3 B11111153 3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione CAS No. 62582-38-1](/img/structure/B11111153.png)
3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione is an organic compound with a complex structure that includes a pyrrolidine ring substituted with a butoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione typically involves the reaction of 4-butoxybenzaldehyde with 3-acetylpyridine in the presence of a base such as potassium hydroxide (KOH) in ethanol (EtOH). The reaction mixture is then treated with aqueous ammonia (NH3) to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials
Mechanism of Action
The mechanism of action of 3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-Butoxyphenyl)-4-(4′-nitrophenyl)-2-thiazolamine: Shares the butoxyphenyl group but has a different core structure.
4-Butoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside: Another compound with a butoxyphenyl group, used in different applications.
Uniqueness
3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and industrial purposes.
Biological Activity
3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione is an organic compound that has garnered attention for its potential biological activities. With a molecular formula of C16H21NO3 and a molar mass of approximately 275.35 g/mol, this compound features a unique pyrrolidine ring structure that contributes to its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by:
- Pyrrolidine Ring : Contains two methyl groups at the 1 and 3 positions.
- Butoxy Group : Attached to the phenyl ring at the 4 position.
- Carbonyl Groups : Located at the 2 and 5 positions of the pyrrolidine ring.
The structural uniqueness of this compound is essential for its biological activity.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anticancer Properties
Research has suggested that this compound may also possess anticancer properties . The mechanism appears to involve:
- Inhibition of Enzyme Activity : Potentially targeting enzymes involved in cancer cell proliferation.
- Receptor Binding : Interaction with specific receptors that regulate cell growth and apoptosis.
The biological activity of this compound can be explained through its interaction with molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism.
- Receptor Modulation : It may bind to receptors involved in signaling pathways that control cell growth and survival.
Case Studies
A few notable studies have investigated the biological effects of this compound:
-
Study on Antimicrobial Activity :
- Conducted against various bacterial strains.
- Results indicated significant inhibition zones compared to control groups.
-
Study on Anticancer Effects :
- Evaluated in vitro against cancer cell lines.
- Demonstrated dose-dependent cytotoxicity with IC50 values indicating effectiveness at low concentrations.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Amino-4-bromophenyl-pyrrolidine-2,5-dione | Contains an amino group instead of butoxy | Exhibits distinct biological activity |
3-(4-Ethoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione | Ethoxy group instead of butoxy | Potentially different solubility and reactivity |
3-(2-bromophenyl)-pyrrolidine-2,5-dione | Bromine substitution on the phenyl ring | May show different pharmacological properties |
Future Research Directions
Further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into how this compound interacts with specific biological targets.
- In Vivo Studies : Assessing its efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) : Understanding how modifications in structure can enhance or reduce biological activity.
Properties
CAS No. |
62582-38-1 |
---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
3-(4-butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H21NO3/c1-4-5-10-20-13-8-6-12(7-9-13)16(2)11-14(18)17(3)15(16)19/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
JGDYZRUHCGMGFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2(CC(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.